molecular formula C32H64AlO5 B12677050 Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium CAS No. 94266-19-0

Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium

Cat. No.: B12677050
CAS No.: 94266-19-0
M. Wt: 555.8 g/mol
InChI Key: WCZLODCTPGJZLF-UHFFFAOYSA-L
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Description

Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium is a complex organoaluminium compound with the molecular formula C32H64AlO5 This compound is characterized by the presence of both octadecanoate (stearate) and tetradecanoate (myristate) ligands coordinated to an aluminium center

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium can be synthesized through the reaction of aluminium alkoxides with fatty acids. The general reaction involves the following steps:

    Preparation of Aluminium Alkoxide: Aluminium isopropoxide is commonly used as the starting material.

    Reaction with Fatty Acids: The aluminium alkoxide is reacted with octadecanoic acid (stearic acid) and tetradecanoic acid (myristic acid) under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminium oxides and corresponding fatty acid derivatives.

    Substitution: Ligand exchange reactions can occur where the octadecanoate and tetradecanoate ligands are replaced by other carboxylates or alkoxides.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form aluminium hydroxide and free fatty acids.

Common Reagents and Conditions

    Oxidation: Oxygen or other oxidizing agents under elevated temperatures.

    Substitution: Carboxylic acids or alcohols in the presence of a catalyst.

    Hydrolysis: Water or aqueous solutions under ambient conditions.

Major Products Formed

    Oxidation: Aluminium oxides and fatty acid derivatives.

    Substitution: New organoaluminium compounds with different ligands.

    Hydrolysis: Aluminium hydroxide and free fatty acids.

Scientific Research Applications

Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as a delivery agent for bioactive molecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

    Industry: Utilized in the production of coatings, lubricants, and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium exerts its effects involves the interaction of the aluminium center with various molecular targets. The aluminium atom can coordinate with different functional groups, facilitating catalytic reactions or enhancing the stability of bioactive compounds. The fatty acid ligands play a role in modulating the solubility and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Aluminium Stearate: Contains only octadecanoate ligands.

    Aluminium Myristate: Contains only tetradecanoate ligands.

    Aluminium Isopropoxide: An aluminium alkoxide without fatty acid ligands.

Uniqueness

Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium is unique due to the presence of both octadecanoate and tetradecanoate ligands, which confer distinct chemical properties and potential applications. The combination of these ligands allows for a broader range of reactivity and functionality compared to compounds with only one type of ligand.

Properties

CAS No.

94266-19-0

Molecular Formula

C32H64AlO5

Molecular Weight

555.8 g/mol

InChI

InChI=1S/C18H36O2.C14H28O2.Al.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;/h2-17H2,1H3,(H,19,20);2-13H2,1H3,(H,15,16);;1H2/q;;+2;/p-2

InChI Key

WCZLODCTPGJZLF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCC.O

Origin of Product

United States

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